

# Spectroscopic Data of Phenyl 4-methylbenzenesulfonate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Phenyl 4-methylbenzenesulfonate*

Cat. No.: *B181179*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Phenyl 4-methylbenzenesulfonate**, also commonly known as phenyl tosylate. This compound is a crucial intermediate in organic synthesis, valued for the tosylate group's excellent leaving group properties. Accurate spectroscopic characterization is essential for its quality control and use in subsequent chemical transformations. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for **Phenyl 4-methylbenzenesulfonate**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz | Assignment |
|------------------------------------|--------------|-----------------------------|------------|
| 7.75 - 7.72                        | d            | 8.3                         | H-2', H-6' |
| 7.37 - 7.34                        | d            | 8.0                         | H-3', H-5' |
| 7.32 - 7.27                        | m            | H-3, H-4, H-5               |            |
| 7.11 - 7.08                        | m            | H-2, H-6                    |            |
| 2.45                               | s            | CH <sub>3</sub>             |            |

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

### Table 2: <sup>13</sup>C NMR Spectroscopic Data

| Chemical Shift ( $\delta$ ) ppm | Assignment      |
|---------------------------------|-----------------|
| 149.7                           | C-1             |
| 145.4                           | C-4'            |
| 132.9                           | C-1'            |
| 129.9                           | C-3', C-5'      |
| 129.6                           | C-4             |
| 128.5                           | C-2', C-6'      |
| 126.9                           | C-3, C-5        |
| 121.7                           | C-2, C-6        |
| 21.7                            | CH <sub>3</sub> |

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm

### Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity      | Assignment                         |
|--------------------------------|----------------|------------------------------------|
| 3070-3030                      | Medium         | C-H stretch (aromatic)             |
| 1595, 1490                     | Strong, Medium | C=C stretch (aromatic)             |
| 1375                           | Strong         | SO <sub>2</sub> asymmetric stretch |
| 1180                           | Strong         | SO <sub>2</sub> symmetric stretch  |
| 1195, 1095                     | Strong         | C-O stretch                        |
| 815, 685                       | Strong         | C-H out-of-plane bend              |

Sample Preparation: KBr pellet

#### Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment                                         |
|-----|------------------------|----------------------------------------------------|
| 248 | 25                     | [M] <sup>+</sup> (Molecular Ion)                   |
| 155 | 10                     | [M - C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup> |
| 93  | 100                    | [C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>     |
| 91  | 40                     | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>      |
| 77  | 30                     | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>      |
| 65  | 20                     | [C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>      |

Ionization Method: Electron Ionization (EI)

### Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer equipped with a 5 mm broadband probe was used for acquiring both <sup>1</sup>H and <sup>13</sup>C NMR spectra.

Sample Preparation: Approximately 10-15 mg of **Phenyl 4-methylbenzenesulfonate** was dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 8278 Hz (20.7 ppm)
- Temperature: 298 K

$^{13}\text{C}$  NMR Acquisition:

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.3 s
- Spectral Width: 23810 Hz (236 ppm)
- Temperature: 298 K

Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using the instrument's standard software (TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the residual solvent peak of  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$  NMR.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was utilized.

Sample Preparation: A small amount of **Phenyl 4-methylbenzenesulfonate** (approximately 1-2 mg) was finely ground with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16
- Mode: Transmittance

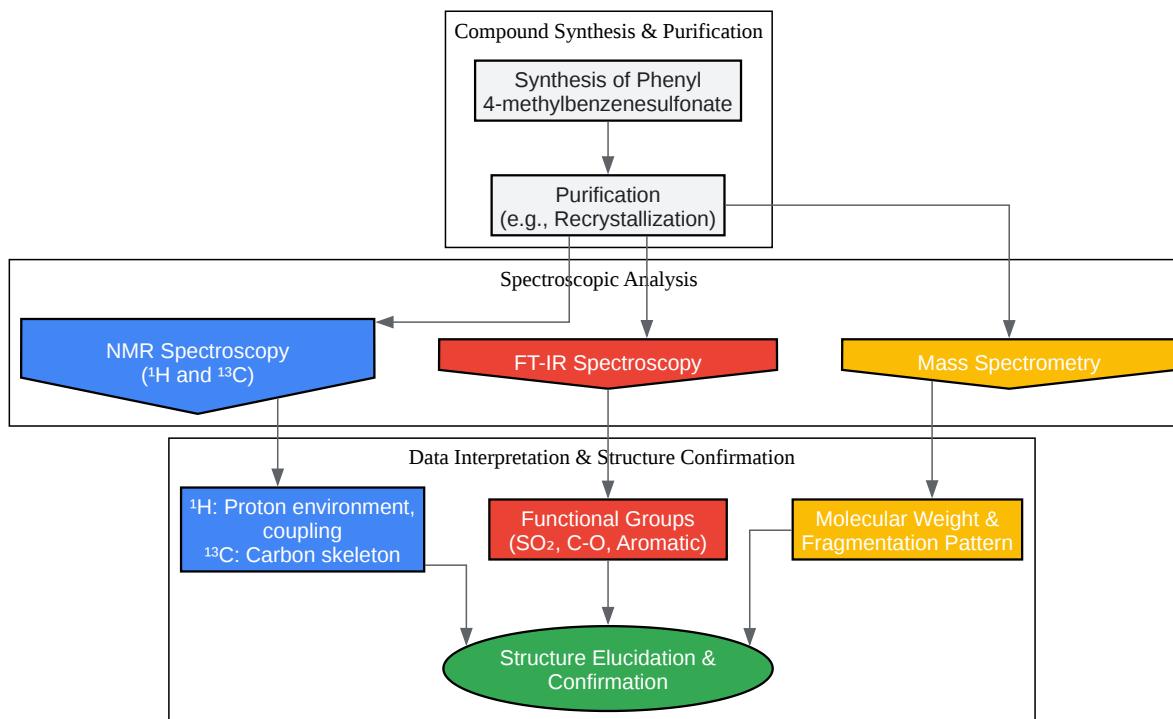
Data Processing: The spectrum was recorded against a background of a pure KBr pellet. The resulting transmittance spectrum was converted to absorbance for peak analysis.

## Mass Spectrometry (MS)

Instrumentation: A Thermo Fisher Scientific GC-MS system (ISQ single quadrupole) was used for mass analysis.

Sample Introduction: A dilute solution of **Phenyl 4-methylbenzenesulfonate** in dichloromethane was injected into the gas chromatograph.

- GC Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness)
- Inlet Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.


**Mass Spectrometer Parameters:**

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Mass Range: 40 - 450 m/z
- Scan Rate: 1 scan/s

**Data Processing:** The acquired mass spectra were analyzed to identify the molecular ion peak and the major fragment ions.

## Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the structural elucidation of an organic compound like **Phenyl 4-methylbenzenesulfonate** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Phenyl 4-methylbenzenesulfonate**.

- To cite this document: BenchChem. [Spectroscopic Data of Phenyl 4-methylbenzenesulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181179#spectroscopic-data-of-phenyl-4-methylbenzenesulfonate-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)